molecular formula C15H12O2 B3054576 (4S)-4-Phenyl-3,4-dihydrochromen-2-one CAS No. 61198-52-5

(4S)-4-Phenyl-3,4-dihydrochromen-2-one

Cat. No.: B3054576
CAS No.: 61198-52-5
M. Wt: 224.25 g/mol
InChI Key: LSVVKHXECFZKFD-ZDUSSCGKSA-N
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Description

4beta-Phenyl-3,4-dihydrocoumarin is a derivative of 3,4-dihydrocoumarins . The dihydrocoumarin core is a characteristic structural motif known to possess a broad range of biological activities . Particularly, 3,4-dihydrocoumarins have attracted considerable attention due to their various pharmacological properties, such as antiviral, anti-inflammatory, and anticancer effects .


Synthesis Analysis

The 3,4-dihydrocoumarin derivatives, including 4beta-Phenyl-3,4-dihydrocoumarin, can be obtained from 2-alkyl phenols and oxazolones via C–H oxidation and cyclization cascade in the presence of silver oxide (Ag2O) and p-toluenesulfonic acid as a Brønsted acid catalyst . This approach provides a one-pot strategy to synthesize the multisubstituted 3,4-dihydrocoumarins with moderate to high yields (64–81%) and excellent diastereoselectivity .


Molecular Structure Analysis

The molecular structure of 4beta-Phenyl-3,4-dihydrocoumarin is characterized by a dihydrocoumarin core with a phenyl group attached . The compound is prepared by direct esterification of phenols with phenylpropiolic and cinnamic acids .


Chemical Reactions Analysis

The kinetic resolution of 4-substituted-3,4-dihydrocoumarins, including 4beta-Phenyl-3,4-dihydrocoumarin, can be realized via Pd-catalyzed allylic substitution reaction . This reaction affords optically active mono- and trans-3,4-disubstituted dihydrocoumarin derivatives in high yields and with high enantioselectivities .

Mechanism of Action

While the specific mechanism of action for 4beta-Phenyl-3,4-dihydrocoumarin is not explicitly mentioned in the search results, it’s worth noting that coumarins, in general, have been found to exhibit various pharmacological properties, such as antiviral, anti-inflammatory, and anticancer effects .

Safety and Hazards

The safety data sheet for dihydrocoumarin indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes skin and eye irritation . The compound should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Future Directions

While specific future directions for 4beta-Phenyl-3,4-dihydrocoumarin were not found in the search results, the ongoing research and development in the field of coumarin derivatives suggest potential for further exploration of their pharmacological properties and applications .

Properties

IUPAC Name

(4S)-4-phenyl-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-9,13H,10H2/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVVKHXECFZKFD-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2OC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=CC=CC=C2OC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481810
Record name (4S)-4-phenyl-3,4-dihydrochromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61198-52-5
Record name (4S)-4-phenyl-3,4-dihydrochromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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